An In-Depth Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid: Properties and Applications
An In-Depth Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the non-proteinogenic amino acid, 1-amino-3-hydroxycyclobutane-1-carboxylic acid. Particular emphasis is placed on the distinct characteristics of its cis and trans isomers, which are of significant interest in medicinal chemistry and drug discovery.
Introduction: The Significance of Constrained Amino Acids in Drug Design
In the landscape of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy for the design of novel therapeutics. By incorporating rigid scaffolds, such as the cyclobutane ring, into amino acid structures, researchers can pre-organize the molecule into a specific bioactive conformation. This can lead to enhanced binding affinity, improved selectivity for the biological target, and increased metabolic stability compared to more flexible, linear analogues. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, with its stereochemically defined amino, hydroxyl, and carboxylic acid functionalities, represents a versatile building block for the synthesis of peptidomimetics, small molecule inhibitors, and, more recently, as a component in targeted protein degradation (TPD) technologies like proteolysis-targeting chimeras (PROTACs).
Molecular Structure and Physicochemical Properties
1-Amino-3-hydroxycyclobutane-1-carboxylic acid exists as two diastereomers: cis and trans, which exhibit distinct spatial arrangements of their functional groups and, consequently, different chemical and biological properties.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| LogP (Partition Coefficient) | -3.8 (for cis-isomer) | [2] |
| Polar Surface Area | 84 Ų (for cis-isomer) | [2] |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |
The low LogP value of the cis-isomer highlights its high hydrophilicity, a key factor influencing its pharmacokinetic profile.[2]
Stereoisomerism: cis vs. trans
The relative orientation of the amino and hydroxyl groups on the cyclobutane ring defines the cis and trans isomers. This stereochemical difference is critical as it dictates the three-dimensional shape of the molecule and its ability to interact with biological targets. The cis-(1s,3s) configuration places the amino and hydroxyl groups on the same face of the cyclobutane ring.[2] This arrangement can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. The trans isomer, with these groups on opposite faces, adopts a more extended conformation.
Synthesis of cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
The synthesis of these constrained amino acids often involves multi-step sequences that require careful control of stereochemistry.
Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
A patented synthetic route for the cis-isomer has been developed as it is a key intermediate in the production of the PET imaging agent, 18F-FACBC.[2] The general strategy involves the use of protecting groups to manage the reactivity of the functional groups during the synthesis.
Experimental Protocol: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid (Illustrative)
This protocol is based on a general strategy involving protected intermediates.[2]
Step 1: Benzyl Protection of the Hydroxyl Group
Starting from an appropriately substituted cyclobutane precursor, such as 1-(N-(t-butoxycarbonyl)amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester, the hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting the alcohol with benzyl bromide in the presence of a base like sodium hydride.
Step 2: Catalytic Debenzylation
The benzyl protecting group is removed via catalytic hydrogenolysis.
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Reagents: 1-(N-(t-butoxycarbonyl)amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester, Palladium on carbon (10-12% Pd-C), Ethanol, Acetic Acid.
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Procedure:
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Dissolve the benzyl-protected intermediate in ethanol.
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Acidify the solution to a pH of approximately 3 with acetic acid.
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Add 10-12% (by weight of substrate) of palladium on carbon catalyst.
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Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.
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The reaction is monitored by a suitable method (e.g., TLC or LC-MS) and can take 2-4 days for completion.
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Upon completion, the catalyst is removed by filtration through Celite.
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The solvent is removed under reduced pressure to yield the debenzylated product.
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Step 3: Deprotection of Amino and Carboxylic Acid Groups
The final deprotection steps involve the hydrolysis of the ethyl ester and the removal of the Boc protecting group.
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Ethyl Ester Hydrolysis: The ethyl ester is cleaved under basic conditions, for example, by stirring with sodium hydroxide in a mixture of water and a co-solvent like methanol or THF.
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Boc Deprotection: The N-Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or by treatment with hydrochloric acid.
Purification: The final product is typically purified by ion-exchange chromatography or crystallization.
Caption: Synthetic pathway for cis-isomer.
Synthesis of trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Conceptual Workflow: Synthesis of trans-Isomer
Caption: Conceptual workflow for trans-isomer synthesis.
This approach would start with a cis-configured protected cyclobutanol derivative. A Mitsunobu reaction with a carboxylic acid, followed by hydrolysis of the resulting ester, would yield the trans-alcohol. Subsequent deprotection of the amino and carboxylic acid functionalities would provide the final trans product.
Spectroscopic and Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure and stereochemistry of the isomers. The coupling constants between the protons on the cyclobutane ring can provide information about their relative stereochemistry. While specific spectral data for the title compound is not widely published, data for related compounds can provide expected chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the key functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (alcohol and carboxylic acid) | 3500-2500 (broad) |
| N-H (amine) | 3400-3250 |
| C=O (carboxylic acid) | 1725-1700 |
| C-O | 1320-1210 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.
Acidity Constants (pKa)
The pKa values of the amino and carboxylic acid groups are important for understanding the ionization state of the molecule at physiological pH. For the closely related cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, the pKa of the carboxylic acid was found to be 2.80 for both isomers, while the pKa of the amino group was 8.46 for one isomer and 8.77 for the other, suggesting that the stereochemistry can influence the basicity of the amine.[3]
Chemical Reactivity and Synthetic Applications
The three functional groups of 1-amino-3-hydroxycyclobutane-1-carboxylic acid—the amino group, the hydroxyl group, and the carboxylic acid—provide multiple handles for chemical modification.
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Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation. It is a key site for peptide bond formation.
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Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, allowing for a wide range of derivatization.
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Hydroxyl Group: The secondary alcohol can be oxidized, esterified, or used as a nucleophile in various reactions.
The cyclobutane ring itself is relatively stable but possesses some ring strain, which can influence the reactivity of the appended functional groups compared to acyclic analogues.[4]
Applications in Drug Discovery and Development
The unique structural features of 1-amino-3-hydroxycyclobutane-1-carboxylic acid make it an attractive building block in medicinal chemistry.
Peptidomimetics
Incorporation of this constrained amino acid into peptides can induce specific secondary structures, such as β-turns, and can improve resistance to enzymatic degradation.
Small Molecule Inhibitors
The rigid cyclobutane scaffold can be used to position pharmacophoric groups in a precise orientation for optimal interaction with a target protein's binding site.
Targeted Protein Degradation (TPD)
There is growing interest in using small, rigid molecules as components of PROTACs. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, with its multiple points for chemical modification, is a potential candidate for use as a linker component in PROTAC design, connecting the target protein binder to the E3 ligase ligand. While direct use of this specific molecule in published PROTACs is not yet widely reported, the general class of amino acids is being explored for this purpose.
Conclusion
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a valuable and versatile building block for the design and synthesis of novel therapeutic agents. The distinct stereochemical and conformational properties of its cis and trans isomers offer a means to fine-tune the pharmacological profile of drug candidates. Further exploration of the synthesis and biological activity of derivatives of this constrained amino acid is warranted and holds promise for the development of new medicines.
References
- Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.).
- 1-Amino-3-hydroxycyclobutane-1-carboxylic acid - 1246809-40-4 - Vulcanchem. (n.d.).
- Cyclobutanes in Small‐Molecule Drug Candid
- 1-Amino-cyclobutane carboxylic acid hydrochloride - Chem-Impex. (n.d.).
- 1-amino-3-hydroxycyclobutane-1-carboxylic acid - CymitQuimica. (n.d.).
- Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. (2004). PubMed.
- cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride. (n.d.). AChemBlock.
- TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid - ChemShuttle. (n.d.).
- 1-AMINO-3-HYDROXYCYCLOBUTANE-1-CARBOXYLIC ACID | 1246809-40-4. (n.d.). Sigma-Aldrich.
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643. (n.d.). PubChem.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
- cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488. (n.d.). PubChem.
- 1-amino-3-hydroxycyclobutane-1-carboxylic acid, min 97%, 1 gram. (n.d.).
- 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581. (n.d.). PubChem.
- Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (1995). PubMed.
- Cyclopentanecarboxylic acid, 3-amino-, cis- - the NIST WebBook. (n.d.).
- Boc-1-amino-1-cyclobutane carboxylic acid - Chem-Impex. (n.d.).
- 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum. (n.d.). ChemicalBook.
- 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid | C6H11NO3 | CID 360046. (n.d.). PubChem.
- 1246809-40-4, 1-AMino-3-hydroxycyclobutanecarboxylic acid Formula - ECHEMI. (n.d.).
- cis-1-amino-3-hydroxy-3-methylcyclobutane-1-carboxylic acid hydrochloride | 1909288-04-5. (n.d.). ChemicalBook.
- 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986. (n.d.). PubChem.
- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.).
- The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.
- The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. (n.d.). SciELO.
- Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (n.d.).
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
- Adamantane-1-carboxylic acid - the NIST WebBook. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
- Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids. (n.d.).
- Transport mechanisms of trans-1-amino-3-fluoro[1-(14)
